(2-(tert-Butyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-yl)methanamine
Overview
Description
(2-(tert-Butyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-yl)methanamine is a chemical compound with a complex structure that includes an imidazo[1,2-a]pyridine core
Mechanism of Action
Target of Action
This is a common challenge in the field of drug discovery, as the identification of a compound’s targets often requires extensive biochemical and pharmacological studies .
Mode of Action
Given its structural similarity to other imidazo[1,2-a]pyridine derivatives, it may interact with its targets via non-covalent interactions such as hydrogen bonding, π-π stacking, and hydrophobic interactions .
Pharmacokinetics
These properties are crucial for determining the bioavailability of a compound, which in turn influences its efficacy and safety .
Result of Action
Some imidazo[1,2-a]pyridine derivatives have been reported to exhibit antifungal activity . Therefore, it is possible that this compound may also have similar effects, but this would need to be confirmed through experimental studies .
Action Environment
Factors such as pH, temperature, and the presence of other molecules could potentially affect the compound’s activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(tert-Butyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-yl)methanamine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
(2-(tert-Butyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-yl)methanamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the methanamine group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: Formation of corresponding imidazo[1,2-a]pyridine ketones or aldehydes.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of N-alkylated imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
(2-(tert-Butyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-yl)methanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
- {2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-8-yl}methanamine
- {5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-yl}methyl(methyl)amine
Uniqueness
(2-(tert-Butyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-yl)methanamine is unique due to the presence of the tert-butyl group, which can influence its chemical reactivity and biological activity. This structural feature can lead to differences in solubility, stability, and interaction with biological targets compared to similar compounds.
Properties
IUPAC Name |
(2-tert-butyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-yl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3/c1-12(2,3)10-8-15-6-4-5-9(7-13)11(15)14-10/h8-9H,4-7,13H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDRYWVURGYHVCE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CN2CCCC(C2=N1)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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